molecular formula C23H15F2N3 B2667086 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-45-2

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2667086
CAS No.: 866342-45-2
M. Wt: 371.391
InChI Key: VEVBLCFIQZJNSA-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (hereafter referred to as Compound A) is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Key structural features include:

  • Position 5: A (2-fluorophenyl)methyl substituent, which may enhance metabolic stability and receptor binding.
  • Core structure: The pyrazolo[4,3-c]quinoline scaffold, a bicyclic system known for its versatility in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-11-9-15(10-12-17)22-19-14-28(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVBLCFIQZJNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate can then undergo cyclization with a hydrazine derivative to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorine Substitutions :

    • Compound A and C feature fluorinated phenyl groups, which typically increase lipophilicity and resistance to oxidative metabolism. The 2-fluorophenylmethyl group in Compound A may confer steric effects that influence target binding .
    • Compound E demonstrates that fluorophenyl groups at C3 and methylbenzyl at C5 are compatible with NTR1 agonism, suggesting Compound A may share similar pharmacological profiles .
  • Methoxy and Dimethoxy Modifications: Compounds B and E include methoxy groups on the quinoline core, which enhance solubility but may reduce membrane permeability compared to Compound A .

Biological Activity

The compound 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H15F2N3
  • Molecular Weight : 325.34 g/mol

This compound features a pyrazoloquinoline backbone with fluorinated phenyl groups that may enhance its biological activity by improving lipophilicity and modulating interactions with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. For instance, research indicates that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of NO production is crucial as excessive NO is associated with various inflammatory diseases.

  • Mechanism : The anti-inflammatory activity is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2b0.6515
2c0.8012

Table 1: Inhibitory effects of selected pyrazolo[4,3-c]quinoline derivatives on LPS-induced NO production and their cytotoxicity .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study demonstrated that specific derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving the modulation of apoptosis-related proteins.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analysis has been employed to understand how structural modifications affect biological activity. Key findings include:

  • Substitution Patterns : Para-substituted phenyl groups generally enhance inhibitory activity compared to ortho or meta substitutions.
  • Electron-Donating Groups : The presence of electron-donating groups at specific positions can improve the potency of these compounds.

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